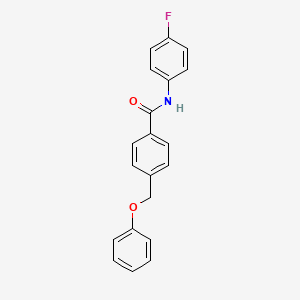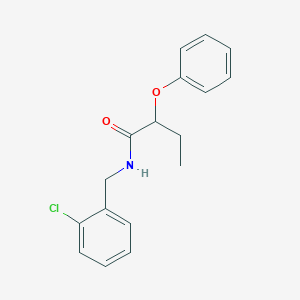
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide
Descripción general
Descripción
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide, also known as NTFD, is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biochemistry. This compound is synthesized through a multistep process and has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research. In
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has cytotoxic effects on a variety of cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide is not fully understood, but research has suggested that it may act through multiple pathways. One potential mechanism is through the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide may prevent cancer cells from dividing and proliferating. Additionally, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to induce the production of reactive oxygen species, which can cause damage to cancer cells and lead to their death.
Biochemical and Physiological Effects
In addition to its potential anticancer effects, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This effect may have potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide for lab experiments is its relatively low toxicity compared to other cytotoxic compounds. This makes it a safer and more practical option for researchers working with cell cultures and animal models. However, one limitation of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide. One area of focus could be on exploring its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research could be done to better understand the mechanism of action of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide and to identify potential drug targets for the compound. Finally, more studies could be conducted to evaluate the safety and efficacy of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)propanamide in animal models and human clinical trials.
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10(11-4-6-12(7-5-11)16(18)19)14(17)15-9-13-3-2-8-20-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPAKHJKISMATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075573.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide](/img/structure/B4075589.png)

![3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B4075598.png)
![7-{(2,5-dimethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4075603.png)
![1-(cyclopropylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4075607.png)
![1-[3-(2-naphthyloxy)propyl]azepane oxalate](/img/structure/B4075614.png)
![1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4075623.png)
![4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4075631.png)

![2-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4075641.png)
![1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4075648.png)
![2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B4075665.png)
